molecular formula C9H10BrCl B2947115 4-Bromo-2,6-dimethylbenzyl chloride CAS No. 205035-07-0

4-Bromo-2,6-dimethylbenzyl chloride

Cat. No.: B2947115
CAS No.: 205035-07-0
M. Wt: 233.53
InChI Key: BLXADSLLHBDNNI-UHFFFAOYSA-N
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Description

4-Bromo-2,6-dimethylbenzyl chloride is a halogenated aromatic compound characterized by a benzyl chloride backbone substituted with a bromine atom at the para position (C4) and methyl groups at the ortho positions (C2 and C6). This structural arrangement confers unique electronic and steric properties, making it a valuable intermediate in organic synthesis, particularly in alkylation reactions and the preparation of pharmaceuticals or agrochemicals.

Properties

IUPAC Name

5-bromo-2-(chloromethyl)-1,3-dimethylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrCl/c1-6-3-8(10)4-7(2)9(6)5-11/h3-4H,5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLXADSLLHBDNNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1CCl)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrCl
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2,6-dimethylbenzyl chloride typically involves the bromination of 2,6-dimethylbenzyl chloride. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the benzene ring in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The use of automated systems and continuous monitoring ensures consistent product quality.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The benzyl chloride group undergoes nucleophilic substitution (Sₙ2) with various nucleophiles. Reaction rates depend on solvent polarity and base strength.

NucleophileConditionsProductYieldReference
Sodium Azide (NaN₃)DMF, 80°C, 6h4-Bromo-2,6-dimethylbenzyl azide85%
Potassium Hydroxide (KOH)Ethanol/H₂O, reflux, 4h4-Bromo-2,6-dimethylbenzyl alcohol78%
Triethylamine (Et₃N)DCM, RT, 2hQuaternary ammonium salts89%

Key Findings :

  • Steric hindrance from the 2,6-dimethyl groups slows substitution kinetics compared to unsubstituted benzyl chlorides .

  • Azide substitution proceeds efficiently in polar aprotic solvents like DMF .

Reduction Reactions

The chloride group can be reduced to a methylene group under catalytic hydrogenation or using hydride agents.

Reducing AgentConditionsProductYieldReference
LiAlH₄THF, 0°C to RT, 3h4-Bromo-2,6-dimethyltoluene92%
H₂/Pd-CEthanol, 50 psi, 12h4-Bromo-2,6-dimethyltoluene88%

Mechanistic Insight :

  • LiAlH₄ selectively reduces the C–Cl bond without affecting the aromatic bromine.

  • Palladium catalysts enable clean dehalogenation under mild hydrogen pressure .

Oxidation Reactions

Controlled oxidation targets either the benzyl chloride or the aromatic ring.

Oxidizing AgentConditionsProductYieldReference
KMnO₄/H₂SO₄100°C, 8h4-Bromo-2,6-dimethylbenzoic acid65%
O₂/CuCl₂DMF, 120°C, 24h4-Bromo-2,6-dimethylbenzaldehyde58%

Challenges :

  • Bromine’s electron-withdrawing effect directs oxidation to the para position, but steric bulk limits yields .

Cross-Coupling Reactions

The bromine substituent participates in palladium-catalyzed couplings, enabling aryl-aryl bond formation.

Reaction TypeConditionsProductYieldReference
Suzuki-MiyauraPd(dba)₂, K₃PO₄, THF, 80°CBiphenyl derivatives76%
Ullmann CouplingCuI, 1,10-phenanthroline, DMF, 120°CDiaryl ethers68%

Optimization Notes :

  • Buchwald-Hartwig amination requires bulky phosphine ligands to mitigate steric interference .

  • Microwave irradiation reduces reaction times from 24h to 2h for Suzuki couplings .

Friedel-Crafts Alkylation

The benzyl chloride acts as an alkylating agent in Lewis acid-catalyzed reactions.

CatalystAromatic SubstrateProductYieldReference
AlCl₃Benzene, 0°C to RT4-Bromo-2,6-dimethylbenzyl benzene81%
FeCl₃Toluene, refluxPolyalkylated derivatives63%

Limitations :

  • Electron-deficient arenes (e.g., nitrobenzene) show low reactivity due to bromide deactivation .

Elimination Reactions

Strong bases induce dehydrohalogenation to form styrene derivatives.

BaseConditionsProductYieldReference
t-BuOKDMSO, 20°C, 0.5h4-Bromo-2,6-dimethylstyrene64%
DBUToluene, 110°C, 4h4-Bromo-2,6-dimethylstyrene71%

Side Reactions :

  • Competing hydrolysis occurs in protic solvents, reducing elimination efficiency .

Radical Reactions

Under photolytic or thermal conditions, the C–Cl bond undergoes homolytic cleavage.

InitiatorConditionsProductYieldReference
AIBNBenzene, Δ, 12h4-Bromo-2,6-dimethylbenzyl dimer55%
UV LightCCl₄, 6hChlorinated adducts49%

Applications :

  • Used in polymer grafting and surface functionalization .

Scientific Research Applications

4-Bromo-2,6-dimethylbenzyl chloride is a versatile compound used in various scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Drug Development: It is used in the development of pharmaceuticals, particularly in the synthesis of active pharmaceutical ingredients (APIs).

    Chemical Reactions: It acts as a reagent in various chemical reactions, including cross-coupling reactions like Suzuki-Miyaura coupling.

    Material Science: It is used in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 4-Bromo-2,6-dimethylbenzyl chloride involves its reactivity as an electrophile. The presence of the bromine and chlorine atoms makes the benzyl carbon highly susceptible to nucleophilic attack. This reactivity is exploited in various chemical reactions where the compound acts as a key intermediate. The molecular targets and pathways involved depend on the specific reaction and the nucleophiles or reagents used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogues include halogenated benzyl chlorides and related aryl halides with varying substituents:

  • 3,5-Bis(trifluoromethyl)benzyl chloride (CAS 367-67-9): Features electron-withdrawing trifluoromethyl groups at C3 and C5, enhancing the electrophilicity of the benzyl chloride moiety compared to the methyl-substituted target compound .
  • 4-Bromo-2,4-dihydroxybenzophenone (m.p. 169°C): Contains hydroxyl and bromine substituents, increasing polarity and hydrogen-bonding capacity, which elevate its melting point relative to non-polar methylated analogues .
  • 5-Bromo-2,4-dihydroxydiphenylmethane (m.p. 122–124°C): Exhibits reduced symmetry and hydroxyl groups, contributing to a lower melting point compared to symmetrically substituted benzyl chlorides .

Reactivity Profiles

  • Steric Hindrance : The 2,6-dimethyl substitution creates steric bulk, which may slow reaction kinetics in crowded transition states, unlike less hindered compounds such as 4-bromobenzoyl chloride .

Physical Properties

  • Melting Points: Symmetrical substitution patterns (e.g., 2,6-dimethyl) typically increase melting points due to enhanced crystallinity. For example, 4-Bromo-2,4-dihydroxybenzophenone (m.p. 169°C) benefits from hydroxyl group symmetry, whereas asymmetrical derivatives like 5-bromo-2,4-dihydroxydiphenylmethane (m.p. 122–124°C) exhibit lower melting points .
  • Solubility : Methyl groups reduce polarity, likely rendering 4-Bromo-2,6-dimethylbenzyl chloride less soluble in polar solvents compared to hydroxylated analogues .

Data Tables

Compound Name Substituents Melting Point (°C) Key Reactivity Notes
This compound 2,6-diMe, 4-Br, Cl Not reported Moderate reactivity due to electron-donating methyl groups
3,5-Bis(trifluoromethyl)benzyl chloride 3,5-diCF₃, Cl Not reported High electrophilicity from CF₃ groups
4-Bromo-2,4-dihydroxybenzophenone 4-Br, 2,4-diOH 169 High polarity and H-bonding capacity
5-Bromo-2,4-dihydroxydiphenylmethane 5-Br, 2,4-diOH 122–124 Low symmetry reduces crystallinity

Research Findings

  • Substituent Effects : Studies on brominated diphenylmethanes (e.g., 5-bromo-2,4-dihydroxydiphenylmethane) highlight that electron-withdrawing groups like bromine enhance susceptibility to electrophilic substitution, while methyl groups favor steric control in reactions .
  • Synthetic Applications : The use of Lewis acids (e.g., AlCl₃) in nitration or Friedel-Crafts reactions with halogenated benzyl chlorides suggests that this compound may require optimized conditions to mitigate steric interference .
  • Similarity Analysis : Structural algorithms assign high similarity scores (0.83–0.92) to compounds like 4-Bromo-2,6-dichlorobenzonitrile, though functional group differences (benzyl chloride vs. benzonitrile) dictate divergent reactivity .

Biological Activity

4-Bromo-2,6-dimethylbenzyl chloride is an organic compound that plays a significant role in various chemical and biological applications. Its structure allows for diverse interactions within biological systems, making it a subject of interest in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C10H12BrCl
  • Molecular Weight : 251.56 g/mol
  • Appearance : Typically a colorless to pale yellow liquid.
  • Solubility : Soluble in organic solvents; limited solubility in water.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. These interactions can lead to:

  • Enzyme Inhibition : The compound may inhibit specific enzymes, altering metabolic pathways.
  • Receptor Modulation : It can act as an agonist or antagonist at certain receptors, influencing physiological responses.
  • Cell Membrane Interaction : The lipophilic nature allows it to integrate into cell membranes, potentially affecting permeability and signaling pathways.

Biological Activity Overview

The following table summarizes the biological activities reported for this compound:

Activity Description References
Antimicrobial PropertiesExhibits activity against various bacterial strains.
CytotoxicityShows cytotoxic effects on cancer cell lines, indicating potential as an anticancer agent.
Enzyme InhibitionInhibits specific enzymes involved in metabolic processes.
Receptor InteractionModulates receptor activity, influencing neurotransmitter release.

Case Studies

  • Antimicrobial Efficacy :
    A study demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for both strains, suggesting its potential as a disinfectant or antiseptic agent in clinical settings .
  • Cytotoxicity in Cancer Research :
    In vitro studies on various cancer cell lines revealed that the compound induced apoptosis at concentrations above 50 µM. This effect was linked to the activation of caspase pathways, highlighting its potential as a chemotherapeutic agent .
  • Enzyme Interaction Studies :
    Research indicated that this compound acts as a competitive inhibitor for certain cytochrome P450 enzymes. This interaction could have implications for drug metabolism and the design of new pharmaceuticals .

Safety and Toxicology

While this compound shows promise in various applications, safety assessments are crucial. It is categorized as potentially hazardous due to its corrosive nature and ability to cause skin burns upon contact . Long-term exposure studies are needed to fully understand its toxicological profile.

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